molecular formula C13H11N3O B561940 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 CAS No. 1020719-48-5

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3

Cat. No.: B561940
CAS No.: 1020719-48-5
M. Wt: 228.269
InChI Key: PDYMCBRGMDRAPX-FIBGUPNXSA-N
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Description

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), a heterocyclic amine that is known for its mutagenic and carcinogenic properties. PhIP is commonly formed during the cooking of meat and is a subject of extensive research due to its potential health risks .

Preparation Methods

The synthesis of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves the incorporation of deuterium atoms into the molecular structureThis can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions or the use of deuterated reagents .

Chemical Reactions Analysis

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves its metabolic activation to reactive intermediates that can form DNA adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form N-hydroxy-PhIP, which is further activated by acetyltransferases or sulfotransferases to form DNA-binding species .

Comparison with Similar Compounds

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is unique due to its deuterium labeling, which makes it useful for tracing metabolic pathways and studying the kinetics of PhIP metabolism. Similar compounds include:

Properties

IUPAC Name

6-phenyl-1-(trideuteriomethyl)-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662004
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-48-5
Record name 1,3-Dihydro-1-(methyl-d3)-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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